2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide
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Overview
Description
2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Thioether Formation: The quinazolinone derivative is then reacted with an allyl halide in the presence of a base to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with 2-cyano-3-methylbutan-2-ylamine to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl groups in the quinazolinone core, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thioether linkage, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of 2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide would depend on its interaction with biological targets.
Medicine
In medicine, compounds with similar structures have been investigated for their therapeutic potential
Industry
Industrially, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique chemical properties make it a valuable candidate for various applications.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The thioether and acetamide groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: A simpler derivative without the cyano and methylbutan groups.
4-Oxo-3,4-dihydroquinazoline derivatives: Compounds with variations in the substituents on the quinazolinone core.
Thioether-linked quinazolinones: Compounds with different alkyl or aryl groups attached to the sulfur atom.
Uniqueness
The uniqueness of 2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the cyano and methylbutan groups may enhance its binding affinity to certain biological targets, making it a promising candidate for further research.
Properties
Molecular Formula |
C19H22N4O2S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H22N4O2S/c1-5-10-23-17(25)14-8-6-7-9-15(14)21-18(23)26-11-16(24)22-19(4,12-20)13(2)3/h5-9,13H,1,10-11H2,2-4H3,(H,22,24) |
InChI Key |
RBOYFPNHENJFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Origin of Product |
United States |
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